molecular formula C11H16N2O B7963580 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine

6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Cat. No.: B7963580
M. Wt: 192.26 g/mol
InChI Key: XRHYBSPANQDMJG-UHFFFAOYSA-N
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Description

6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a methoxy group at the 6th position, a methyl group at the 2nd position, and an amine group at the 7th position on the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications .

Chemical Reactions Analysis

6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the compound can be oxidized to form corresponding quinoline derivatives or reduced to form dihydro derivatives. Substitution reactions can introduce different functional groups at various positions on the tetrahydroisoquinoline ring, leading to the formation of diverse products .

Scientific Research Applications

6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it has shown promise in the development of therapeutic agents for treating neurodegenerative disorders and infectious diseases . Additionally, its unique structure makes it a useful tool for studying the structure-activity relationships of tetrahydroisoquinoline derivatives .

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine involves its interaction with specific molecular targets and pathways. This compound is known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. For instance, it may inhibit certain enzymes involved in the progression of neurodegenerative diseases or bind to receptors that regulate neurotransmitter levels . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

IUPAC Name

6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-13-4-3-8-6-11(14-2)10(12)5-9(8)7-13/h5-6H,3-4,7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHYBSPANQDMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-methyl-6-(methyloxy)-7-nitro-1,2,3,4-tetrahydroisoquinoline and Pd(OH)2(1 g) in MeOH(100 mL) was stirred under H2 at room temperature for 5 h. The solution was filtered and all solvents were removed under reduced pressure to give 2-methyl-6-(methyloxy)-1,2,3,4-tetrahydro-7-isoquinolinamine (2 g, 77.2%). 1H NMR (400 MHz, CDCl3) δ ppm 6.51 (s, 1 H), 6.38 (s, 1 H), 3.81 (s, 3 H), 3.64 (s, 2 H), 3.43 (s, 2 H), 2.81 (t, J=5.77 Hz, 2 H), 2.64 (t, J=5.90 Hz, 2 H), 2.42 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine
Reactant of Route 2
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine
Reactant of Route 3
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine
Reactant of Route 4
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine
Reactant of Route 5
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine
Reactant of Route 6
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine

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